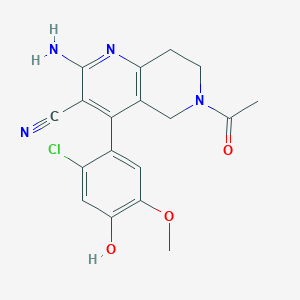![molecular formula C24H32N2O3 B6066053 N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B6066053.png)
N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide is a compound known for its antioxidant properties. It is often used in various industrial applications, including as a stabilizer in polymers and other materials. The compound’s structure includes a benzohydrazide group attached to a 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl moiety, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide typically involves the reaction of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid with benzohydrazide. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves:
Reactants: 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid and benzohydrazide.
Catalysts: Often, a base such as sodium hydroxide or potassium hydroxide is used.
Solvents: Common solvents include ethanol or methanol.
Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
In industrial settings, the production of N’-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide is scaled up using large reactors. The process involves similar reaction conditions but is optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and high throughput.
化学反応の分析
Types of Reactions
N’-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized quinones, reduced alcohols or amines, and substituted derivatives with various functional groups.
科学的研究の応用
N’-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative damage.
Industry: Employed as a stabilizer in plastics, rubber, and other materials to enhance durability and longevity.
作用機序
The mechanism of action of N’-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This action is facilitated by the hydroxyl group in the 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl moiety, which is highly reactive towards free radicals. The benzohydrazide group also contributes to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Similar antioxidant properties but lacks the benzohydrazide group.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Another antioxidant with a different functional group.
3,5-Di-tert-butyl-4-hydroxyanisole: Used as an antioxidant in food and cosmetics.
Uniqueness
N’-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide is unique due to the presence of both the 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl and benzohydrazide groups, which enhance its antioxidant properties and stability. This combination makes it particularly effective in applications requiring long-term stability and protection against oxidative damage.
特性
IUPAC Name |
N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-23(2,3)18-14-16(15-19(21(18)28)24(4,5)6)12-13-20(27)25-26-22(29)17-10-8-7-9-11-17/h7-11,14-15,28H,12-13H2,1-6H3,(H,25,27)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJYSTZLYOKSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-amino-6-oxo-1H-pyrimidin-4-yl)-N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B6065974.png)

![3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B6065989.png)
![4-(4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6066000.png)
![(2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile](/img/structure/B6066004.png)
![N-benzyl-1-[(2E)-3-(2-furyl)-2-propenoyl]-N-methyl-3-piperidinamine](/img/structure/B6066007.png)
![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6066015.png)
![2-(4-fluoro-N-methylsulfonylanilino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B6066025.png)
![N-({1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6066042.png)
![2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6066050.png)
![2-[(4-Methylphenyl)(phenylsulfonyl)amino]-N-phenylacetamide](/img/structure/B6066059.png)
![2-(2-Methoxy-4-{[2-(3-methylthiophen-2-YL)azepan-1-YL]methyl}phenoxy)acetamide](/img/structure/B6066060.png)
![4-(4-chlorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6066065.png)
![ethyl 2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6066071.png)
